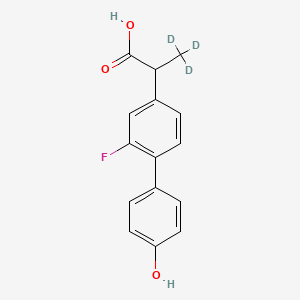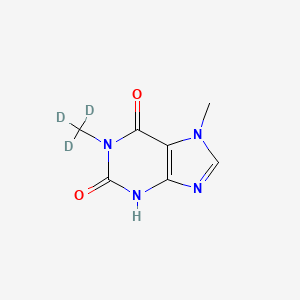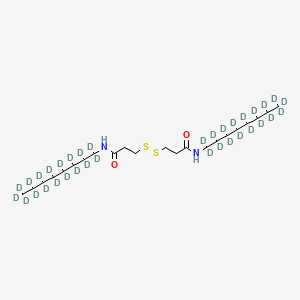
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (DTDP) is a chemical compound that has gained attention in scientific research due to its unique properties. DTDP is a dithiol compound that can be synthesized using various methods.
Mécanisme D'action
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide exerts its effects through its ability to donate or accept electrons, which leads to the formation of disulfide bonds. These disulfide bonds can then interact with various molecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has been shown to have various biochemical and physiological effects. It can scavenge free radicals, inhibit inflammatory cytokines, and protect against oxidative stress. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can also modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in lab experiments is its ability to act as a redox-active compound, making it useful in electrochemical sensors. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is also relatively stable and can be easily synthesized and purified. However, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be toxic at high concentrations and can interact with other molecules in unpredictable ways, leading to potential artifacts in experiments.
Orientations Futures
There are several future directions for research involving N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. One area of interest is its potential use as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Another area of research is its use in electrochemical sensors for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide and its interactions with other molecules.
Méthodes De Synthèse
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be synthesized using various methods, including the reaction of 3,3'-dithiodipropionic acid with n-octylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide. Another method involves the reaction of 3,3'-dithiodipropionic acid with n-octanol in the presence of a catalyst such as p-toluenesulfonic acid. The synthesized N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is its use as a redox-active compound in electrochemical sensors. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide can act as an electron donor or acceptor, making it useful in detecting various analytes such as heavy metals, pesticides, and neurotransmitters.
N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory cytokines makes it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
IUPAC Name |
N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLUQLRQBLHJD-AITKEJORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


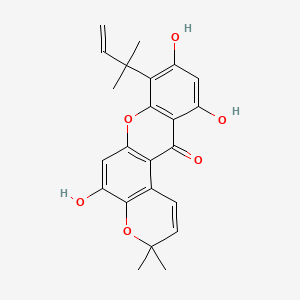
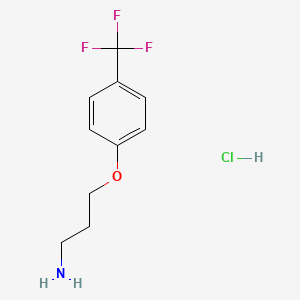


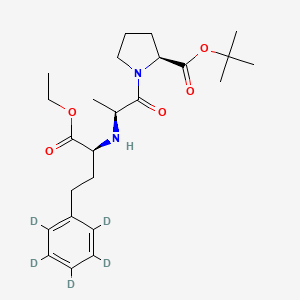
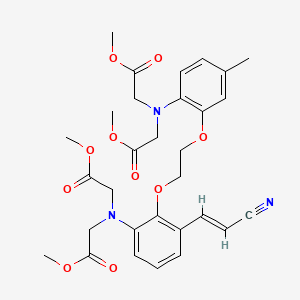
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)


